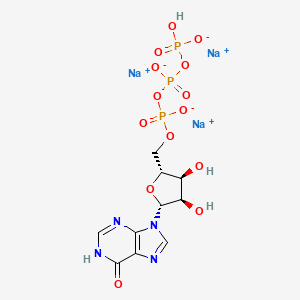

Inosine-5'-triphosphate trisodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Inosine-5’-triphosphate trisodium salt is a naturally occurring nucleotide salt present in all living organisms. It serves as a precursor to adenosine triphosphate, the vital energy molecule for cellular functions. This compound is extensively utilized in scientific research for various purposes, including studies on the impact of deamination of adenosine triphosphate and guanosine triphosphate by various enzymes and chemical processes .

Applications De Recherche Scientifique

Inosine-5’-triphosphate trisodium salt has a wide range of applications in scientific research:

Chemistry: It is used to study the specificity and kinetics of nucleoside-5’-triphosphatase and adenosine triphosphatase.

Biology: It is utilized to investigate the role of adenosine triphosphate in cellular processes such as cell respiration, metabolism, and energy transfer.

Medicine: It is employed in studies related to chromosome aberration rates, mitotic rates, and sister-chromatid exchange frequency in human peripheral lymphocytes.

Industry: It is used in the production of various biotechnological products and as a substrate for adenosine triphosphatases and guanosine triphosphatases .

Mécanisme D'action

Target of Action

Inosine-5’-triphosphate trisodium salt (ITP) primarily targets ATPases and GTPases . These enzymes play a crucial role in energy transfer and signal transduction within cells.

Mode of Action

ITP supports the initiation of the effector system by preventing the hydrolysis of guanosine 5’-triphosphate (GTP), a process catalyzed by transducin (TD) . This action allows ITP to induce secretion in permeabilized cells more proficiently than GTP .

Biochemical Pathways

ITP is involved in the deamination of ATP and GTP, which are key processes in nucleotide metabolism . It can also replace GTP in the initiation and elongation steps of reovirus transcription , and in the activation of G-proteins .

Result of Action

ITP’s action results in the proficient induction of secretion in permeabilized cells . It also influences the chromosome aberration rate, the mitotic rate, sister-chromatid exchange (SCE) frequency, and the proportion of first, second, and third division metaphases of human peripheral lymphocytes .

Analyse Biochimique

Biochemical Properties

Inosine-5’-triphosphate trisodium salt plays a crucial role in biochemical reactions. It can act as a substrate for nucleoside-5’-triphosphatase and adenosine triphosphatase enzymes, which are involved in the hydrolysis of nucleotides. Additionally, inosine-5’-triphosphate trisodium salt can replace guanosine-5’-triphosphate in the activation of G-proteins and the initiation and elongation steps of reovirus transcription . This compound interacts with various enzymes and proteins, influencing their activity and stability.

Cellular Effects

Inosine-5’-triphosphate trisodium salt affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by acting as an alternative substrate for guanosine-5’-triphosphate in G-protein activation. This can lead to changes in gene expression and cellular metabolism. Inosine-5’-triphosphate trisodium salt also impacts the mitotic rate, chromosome aberration rate, and sister-chromatid exchange frequency in human peripheral lymphocytes .

Molecular Mechanism

The molecular mechanism of inosine-5’-triphosphate trisodium salt involves its binding interactions with biomolecules. It can inhibit or activate enzymes by acting as a substrate or competitive inhibitor. For example, inosine-5’-triphosphate trisodium salt can prevent guanosine-5’-triphosphate hydrolysis catalyzed by transducin, a G-protein involved in visual signal transduction . This compound can also induce secretion in permeabilized cells more efficiently than guanosine-5’-triphosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of inosine-5’-triphosphate trisodium salt can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that inosine-5’-triphosphate trisodium salt can maintain its activity for extended periods when stored at appropriate conditions, such as -20°C . Prolonged exposure to unfavorable conditions may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of inosine-5’-triphosphate trisodium salt vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and metabolic processes. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, where the benefits of inosine-5’-triphosphate trisodium salt are maximized at optimal dosages, while higher concentrations lead to diminishing returns and potential toxicity .

Metabolic Pathways

Inosine-5’-triphosphate trisodium salt is involved in several metabolic pathways. It can be converted to adenosine triphosphate through enzymatic reactions, providing energy for various cellular processes. This compound also interacts with enzymes such as nucleoside-5’-triphosphatase and adenosine triphosphatase, influencing metabolic flux and metabolite levels . The presence of inosine-5’-triphosphate trisodium salt can alter the balance of nucleotide pools within cells, affecting overall metabolic activity.

Transport and Distribution

The transport and distribution of inosine-5’-triphosphate trisodium salt within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of the compound, ensuring its availability for biochemical reactions. Inosine-5’-triphosphate trisodium salt can accumulate in certain cellular compartments, where it exerts its effects on enzyme activity and metabolic processes .

Subcellular Localization

Inosine-5’-triphosphate trisodium salt exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. For instance, inosine-5’-triphosphate trisodium salt may localize to the mitochondria, where it participates in energy production and metabolic regulation . The subcellular distribution of this compound is essential for its role in cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Inosine-5’-triphosphate trisodium salt is typically synthesized from bacterial adenosine triphosphate. The process involves the deamination of adenosine triphosphate to inosine-5’-triphosphate, followed by the addition of trisodium salt to stabilize the compound .

Industrial Production Methods: Industrial production of inosine-5’-triphosphate trisodium salt involves large-scale fermentation processes using genetically engineered bacteria. These bacteria are designed to overproduce adenosine triphosphate, which is then chemically converted to inosine-5’-triphosphate and subsequently treated with trisodium salt .

Analyse Des Réactions Chimiques

Types of Reactions: Inosine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form inosine-5’-diphosphate and inosine-5’-monophosphate.

Reduction: Reduction reactions can convert it back to inosine.

Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols

Major Products:

Oxidation: Inosine-5’-diphosphate, inosine-5’-monophosphate.

Reduction: Inosine.

Substitution: Various substituted inosine derivatives

Comparaison Avec Des Composés Similaires

- Guanosine 5’-triphosphate trisodium salt

- Adenosine 5’-triphosphate disodium salt

- Uridine 5’-triphosphate trisodium salt

- Cytidine 5’-triphosphate disodium salt

- Xanthosine 5’-triphosphate triethylammonium salt

Uniqueness: Inosine-5’-triphosphate trisodium salt is unique due to its ability to serve as an alternative substrate for both adenosine triphosphatases and guanosine triphosphatases. This dual functionality makes it a valuable tool in studying the activation and binding kinetics of nucleoside interactions with various adenosine triphosphatases and guanosine triphosphatases .

Activité Biologique

Inosine-5'-triphosphate (ITP) trisodium salt is a nucleotide that plays a significant role in various biological processes, particularly in nucleotide metabolism and cellular signaling. This article explores the biological activity of ITP, emphasizing its enzymatic interactions, effects on cellular functions, and potential therapeutic applications.

Overview of Inosine-5'-Triphosphate

ITP is a purine nucleotide that can be synthesized from ATP through deamination. It serves as a substrate for various enzymes and has been implicated in several biochemical pathways, including RNA synthesis and signal transduction. The trisodium salt form enhances its solubility and stability in aqueous solutions, making it suitable for laboratory studies.

Enzymatic Interactions

ITP acts as a substrate for several enzymes, influencing metabolic pathways:

- Inosine Triphosphate Pyrophosphatases (ITPases) : These enzymes hydrolyze ITP to inosine monophosphate (IMP), preventing the accumulation of non-canonical purines in the cell. Research has shown that Trypanosoma brucei ITPase (TbITPA) plays a crucial role in maintaining nucleotide pool integrity by removing deaminated purines from the cytosol .

- Hexokinase D : When ATP is replaced with ITP as a phosphate donor, hexokinase D exhibits altered kinetic properties, losing positive cooperativity with glucose. This suggests that ITP can influence glycolytic pathways differently than ATP .

Biological Functions and Effects

The biological activity of ITP extends to several cellular functions:

- Cell Proliferation : Studies indicate that ITP can modulate cell growth and proliferation. In T. brucei, the absence of ITPase leads to increased sensitivity to IMP dehydrogenase inhibitors, affecting guanine nucleotide synthesis and cell viability .

- Antiviral Activity : ITP has been shown to interact with antiviral compounds like ribavirin. In trypanosomes lacking ITPase activity, there is reduced sensitivity to ribavirin, suggesting a protective role of ITP against certain nucleoside analogs .

Case Studies

- Trypanosoma brucei Study : A study on the role of TbITPA revealed that knockout strains lacking this enzyme were more susceptible to inhibitors of IMP dehydrogenase due to an accumulation of IMP. This highlights the importance of ITP in purine metabolism and cellular defense mechanisms against toxic metabolites .

- Hexokinase Activity : Research demonstrated that using ITP instead of ATP in hexokinase assays resulted in significant changes in enzyme kinetics, suggesting that ITP can serve as a functional analog under specific conditions .

Data Summary

Propriétés

Numéro CAS |

35908-31-7 |

|---|---|

Formule moléculaire |

C10H12N4Na3O14P3 |

Poids moléculaire |

574.11 g/mol |

Nom IUPAC |

trisodium;[[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3 |

Clé InChI |

QRGLCGLOQVQVCS-UHFFFAOYSA-K |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

SMILES isomérique |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

SMILES canonique |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Synonymes |

Inosine 5’-(Tetrahydrogen Triphosphate) Trisodium Salt; NSC 20266; Trisodium Inosine-5’-triphosphate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.